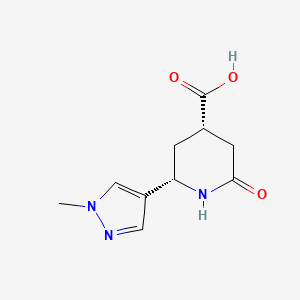

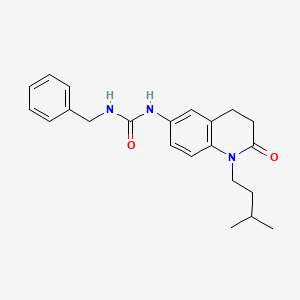

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Reactive Intermediates in Peptide Synthesis The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones, derived from urethane-protected amino acids, provide insight into the reactive intermediates in peptide synthesis. These compounds, related to the (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid, showcase the involvement of the O(2) lone pair in the electron delocalization of the CN π-system, suggesting significant roles in synthetic chemistry and peptide assembly processes (Crisma et al., 1997).

Synthesis of Novel Annelated 2-Oxopiperazines The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides results in previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates. This research underlines the synthetic versatility of oxopiperidine derivatives in creating new heterocyclic systems with potential applications in drug discovery and materials science (Svetlana et al., 2015).

Assay in Fermentations of Penicillium Chrysogenum 6-Oxopiperidine-2-carboxylic acid was assayed in fermentations of Penicillium chrysogenum PQ-96, indicating its accumulation during penicillin G biosynthesis. This highlights the compound's role in biosynthetic pathways, suggesting a broader implication in studying and harnessing microbial production processes for pharmaceuticals (Kurz↦kowski et al., 1990).

X-Ray Powder Diffraction Data The X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, underscores the importance of oxopiperidine derivatives in the development of clinically significant compounds (Qing Wang et al., 2017).

Synthesis and Antimicrobial Activity The synthesis of new pyridine derivatives, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, results in compounds with variable and modest antimicrobial activity. This exploration into the antimicrobial potential of pyridine derivatives, including those structurally related to this compound, provides a foundation for future drug development efforts (Patel et al., 2011).

Properties

IUPAC Name |

(2S,4S)-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-13-5-7(4-11-13)8-2-6(10(15)16)3-9(14)12-8/h4-6,8H,2-3H2,1H3,(H,12,14)(H,15,16)/t6-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUFJSJVQLIUKW-XPUUQOCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@@H]2C[C@@H](CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)

![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2798510.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2798512.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)

![Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2798520.png)